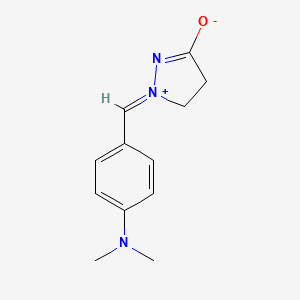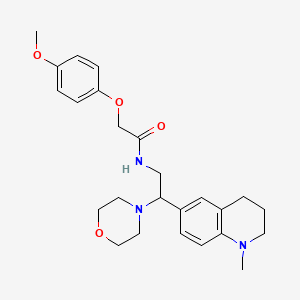
2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Dimethylaminobenzylidene)-rhodanine” is a chemical that has a molar mass of 264.37 g/mol . It’s used as a reagent for silver .
Synthesis Analysis
A related compound, “5-(4-Dimethylaminobenzylidene)-rhodanine”, was synthesized and single crystals were grown by the solvent evaporation method at room temperature . Another study mentioned the synthesis of organotin complexes derived from a Schiff base, 2-[(4-dimethylamino-benzylidene)amino]phenol .Molecular Structure Analysis
The molecular structure of a similar compound, “5-(4-Dimethylaminobenzylidene)-rhodanine”, was confirmed by 1H and 13C nuclear magnetic resonance techniques .Chemical Reactions Analysis
The anticorrosive effects of derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole on 316 Stainless Steel in HCl Medium were studied . Another study discussed the application of catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .Physical And Chemical Properties Analysis
The compound “5-(4-Dimethylaminobenzylidene)-rhodanine” has a melting point of 275 - 280 °C and decomposes at these temperatures .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
A study by Özdemir et al. (2001) focused on the synthesis of a water-soluble carbene complex using 4-dimethylaminobenzaldehyde. This complex showed efficiency as a catalyst for intramolecular cyclization, leading to the synthesis of 2,3-dimethylfuran, a compound of interest in the chemical industry for its potential applications. The catalyst could be recovered and reused multiple times without significant loss in activity, highlighting its potential for sustainable chemical processes (Özdemir et al., 2001).
Antimicrobial Activities
The antimicrobial properties of new gold(I) complexes of imidazolidin-2-ylidenes, synthesized through reactions involving dimethylaminobenzaldehyde derivatives, were explored by Özdemir et al. (2004). These complexes demonstrated significant antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating high potency (Özdemir et al., 2004).
Photochemical Studies
Cui, Lan, and Thiel (2012) investigated the photophysics and photochemistry of GFP chromophore analogues, including compounds structurally related to "2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide." They found that intramolecular hydrogen bonding plays a crucial role in the observed photoinduced processes, such as cis-trans isomerization and excited-state proton transfer, which are essential for understanding the behavior of fluorescent proteins (Cui, Lan, & Thiel, 2012).
Corrosion Inhibition
The corrosion inhibitory effects of a synthesized novel 4-aminoantipyrine derivative, related to "2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide," on mild steel in hydrochloric acid solution were studied by Junaedi et al. (2013). Their research demonstrated that the compound effectively inhibits mild steel corrosion, highlighting its potential as a corrosion inhibitor in industrial applications (Junaedi et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14(2)11-5-3-10(4-6-11)9-15-8-7-12(16)13-15/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYSJSNVBNKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=[N+]2CCC(=N2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=[N+]/2\CCC(=N2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Dimethylaminobenzylidene)-5-oxopyrazolidin-2-ium-1-ide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Imidazolylpropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2669669.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2669670.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2669671.png)

![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)
![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)
![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)
![(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2669685.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)
![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)

